molecular formula C11H16FNO3 B1490129 (E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2098160-16-6

(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1490129
CAS No.: 2098160-16-6
M. Wt: 229.25 g/mol
InChI Key: WROICBZKDHFCLU-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H16FNO3 and its molecular weight is 229.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Hemostatic Activity

New derivatives including 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and related compounds have been synthesized, showing significant hemostatic activity and low acute toxicity. These studies established a relationship between the structure of the compounds and their pharmacological effects, contributing to the development of compounds with potential medical applications (Pulina et al., 2017).

Complex Formation with Transition Metals

Complexes of a related compound, 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, with various metal ions have been synthesized and characterized, demonstrating the potential of these complexes in material science and coordination chemistry due to their unique thermal and magnetic properties (Ferenc et al., 2017).

Neuroprotective Agent Development

Compounds in this chemical class have been identified as potent inhibitors of kynurenine-3-hydroxylase, highlighting their potential as neuroprotective agents. This research is crucial for developing treatments for neurological disorders, emphasizing the importance of structural activity relationships (Drysdale et al., 2000).

Building Blocks for Bioactive Compounds

Efficient protocols have been developed for synthesizing derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, serving as building blocks in creating biologically active compounds. This approach, utilizing microwave assistance and ytterbium triflate catalyst, streamlines the preparation of these derivatives, contributing to the fields of combinatorial chemistry and drug discovery (Tolstoluzhsky et al., 2008).

Analytical Applications

The compound 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid has been proposed as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs, showcasing the compound's utility in developing analytical methods for drug quantification (Cavrini et al., 1988).

Properties

IUPAC Name

(E)-4-[4-(2-fluoroethyl)piperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c12-6-3-9-4-7-13(8-5-9)10(14)1-2-11(15)16/h1-2,9H,3-8H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROICBZKDHFCLU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCF)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
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(E)-4-(4-(2-fluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid

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